2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

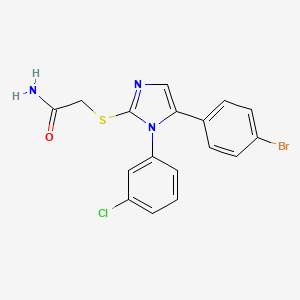

Chemical Identity and Structure

The compound 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS: 1226439-14-0) is a heterocyclic acetamide derivative with the molecular formula C₂₁H₁₆BrClN₄OS₂ and a molecular weight of 519.9 g/mol . Its structure comprises:

- A 1H-imidazole core substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with a 4-bromophenyl group.

- A thioether linkage (-S-) connecting the imidazole ring to an acetamide moiety.

Synthesis and Characterization

The compound is synthesized via nucleophilic substitution reactions between 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol and chloroacetamide derivatives under basic conditions, as inferred from analogous procedures in and . Purity and structural confirmation are typically achieved through techniques such as:

- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions.

- Elemental analysis to verify stoichiometry.

- Antitumor activity (e.g., benzothiazole-linked imidazole derivatives in targeting A549 lung adenocarcinoma cells) .

- Enzyme inhibition, particularly against targets like inosine-5′-monophosphate dehydrogenase (IMPDH) () .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClN3OS/c18-12-6-4-11(5-7-12)15-9-21-17(24-10-16(20)23)22(15)14-3-1-2-13(19)8-14/h1-9H,10H2,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOWHYTURNNVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound belonging to the class of imidazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, such as the presence of bromine and chlorine substituents, suggest that it may interact with various biological targets, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is , with a molecular weight of approximately 436.8 g/mol. The compound features an imidazole ring, thioether linkage, and acetamide moiety, contributing to its diverse chemical reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅BrClN₃OS |

| Molecular Weight | 436.8 g/mol |

| Structure | Chemical Structure |

The biological activity of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is believed to involve its interaction with specific molecular targets. Preliminary studies indicate that the compound may inhibit essential protein synthesis or disrupt cell membrane integrity in microbial cells. In cancer cells, it may interfere with cell division processes or induce apoptosis through various signaling pathways.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. The specific mechanisms often involve:

- Inhibition of protein synthesis : Disrupting the function of ribosomes.

- Membrane disruption : Altering membrane permeability leading to cell lysis.

In vitro studies suggest that 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide could effectively inhibit the growth of various bacterial and fungal strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, including the Sulforhodamine B (SRB) assay. Key findings include:

- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.

- Cell cycle arrest : It can halt the progression of cancer cells through specific phases of the cell cycle.

Case Studies

Several studies have investigated the biological activity of compounds similar to 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing promising results for compounds with similar structures .

- Anticancer Research : Investigations into related imidazole derivatives demonstrated effective inhibition against breast cancer cell lines, with some compounds showing IC50 values in the micromolar range .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is its potential as an anticancer agent. Research indicates that compounds with imidazole rings often exhibit antitumor activity due to their ability to interfere with cellular processes involved in cancer progression. Specifically, studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting it may be effective against tumors .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It has been tested against a range of bacterial strains, showing efficacy that could be leveraged in developing new antibiotics. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Targeting Specific Pathways

Research into the mechanisms of action for 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide reveals its potential to target specific signaling pathways involved in cancer and other diseases. For instance, it may inhibit pathways associated with cell survival and proliferation, making it a candidate for combination therapies alongside existing treatments .

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, which is a critical factor in cancer therapy development. For example, one study reported a significant reduction in cell viability in breast cancer cell lines treated with varying concentrations of the compound .

In Vivo Studies

Preclinical trials involving animal models have further corroborated these findings, indicating that treatment with 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide led to reduced tumor sizes compared to control groups. These results highlight its potential for clinical development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazole-thioacetamide derivatives , which are explored for diverse pharmacological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Imidazole-Thioacetamide Derivatives

Key Insights:

Substituent Effects on Bioactivity Halogenated Aryl Groups: The 4-bromophenyl and 3-chlorophenyl groups in the target compound enhance lipophilicity and target binding via halogen bonding, similar to IMPDH inhibitors in . Heterocyclic Modifications: Replacing imidazole with triazinoindole (Compound 26) or benzofuran (Compound 21) alters electron distribution and binding affinity to enzymes like IMPDH or kinases .

Synthetic Methodologies

- Thiol-Acetamide Coupling : A common strategy across analogs (e.g., ) involves reacting imidazole/thiazole thiols with halogenated acetamides under basic conditions .

- Purification : Flash chromatography () or recrystallization () ensures high yields (>70%) and purity (>95%) .

Biological Performance

- Enzyme Inhibition : Compound 21 () shows potent IMPDH inhibition, suggesting the target compound may share similar mechanisms due to structural homology .

- Cytotoxicity : Thiadiazole-linked analogs () exhibit cytotoxicity, likely via apoptosis induction or DNA damage .

Physicochemical Properties

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol with 2-chloroacetamide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or ethanol) under reflux . Yield optimization strategies include:

- Molar ratios: Maintaining a 1:1 molar ratio of thiol to chloroacetamide to minimize side reactions.

- Reaction time: Monitoring via TLC to avoid over-reaction, typically 6–12 hours.

- Purification: Recrystallization from ethanol or ethanol/water mixtures improves purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR: Assign peaks for the imidazole ring (δ 7.2–8.1 ppm for aromatic protons), thioether linkage (δ 3.8–4.2 ppm for -S-CH₂-), and acetamide group (δ 2.1 ppm for CH₃) .

- Mass spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetamide moiety).

- Single-crystal X-ray diffraction: Resolve stereochemistry and bond lengths, particularly for the imidazole-thioether junction (mean C–C bond length ~1.48 Å) .

Advanced: How can molecular docking studies elucidate the compound’s mechanism of action against cyclooxygenase (COX) enzymes?

Answer:

Docking workflows should include:

- Target selection: Use COX-1/2 crystal structures (PDB IDs: 1EQG, 5KIR) to model binding pockets .

- Parameterization: Apply semi-empirical methods (e.g., PM6) for ligand optimization and AutoDock Vina for scoring.

- Key interactions: Prioritize hydrogen bonding with Arg120/Tyr355 (COX-2) and π-π stacking with the bromophenyl group .

- Validation: Compare docking scores with experimental IC₅₀ values from COX inhibition assays .

Advanced: What experimental design considerations are critical for assessing environmental fate in ecotoxicological studies?

Answer:

Long-term studies should adopt a tiered approach:

- Phase 1 (Lab-scale):

- Hydrolysis/photolysis: Assess stability under varying pH (3–9) and UV light (254 nm) to determine half-lives .

- Partition coefficients: Measure log Kow (octanol-water) via shake-flask methods to predict bioaccumulation potential.

- Phase 2 (Ecosystem modeling):

- Use microcosms to simulate soil-water partitioning and biotic degradation (e.g., microbial consortia from contaminated sites) .

Advanced: How can researchers resolve discrepancies in reported antimicrobial activity across different assays?

Answer:

Discrepancies often arise from methodological variability. Mitigation strategies include:

- Standardized protocols: Follow CLSI guidelines for MIC determination (e.g., broth microdilution with Mueller-Hinton agar) .

- Control compounds: Use reference antibiotics (e.g., ciprofloxacin) to calibrate assay sensitivity.

- Strain selection: Test against gram-positive (e.g., S. aureus ATCC 25923) and gram-negative (e.g., E. coli ATCC 25922) standards .

- Data normalization: Express activity as % inhibition relative to vehicle controls to account for solvent effects .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

SAR analysis requires:

- Derivative libraries: Synthesize analogs with substitutions at the bromophenyl (e.g., -F, -NO₂) or acetamide (e.g., methyl, ethyl) positions .

- Biophysical assays: Pair IC₅₀ data (e.g., COX inhibition) with computational descriptors (e.g., Hammett σ values, LogP).

- Multivariate analysis: Use PCA or PLS regression to correlate structural features (e.g., electronegativity, steric bulk) with activity .

Basic: What are the stability considerations for storing this compound, and how can degradation products be identified?

Answer:

- Storage conditions: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thioether group.

- Degradation monitoring:

- HPLC-DAD: Detect degradation peaks (e.g., sulfoxide formation at Rt ±0.5 min vs. parent compound).

- LC-MS/MS: Identify oxidation products (e.g., m/z +16 for sulfoxide) .

Advanced: How can in vitro cytotoxicity data be contextualized for potential therapeutic applications?

Answer:

- Cell line selection: Use target-relevant lines (e.g., RAW 264.7 for anti-inflammatory studies) and non-tumor lines (e.g., HEK293) for selectivity indices .

- Dose-response modeling: Calculate CC₅₀ using nonlinear regression (e.g., GraphPad Prism) and compare to therapeutic concentrations from pharmacokinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.